molecular formula C13H11BrO B8202355 1-(4-Bromophenoxy)-2-methylbenzene

1-(4-Bromophenoxy)-2-methylbenzene

Cat. No.: B8202355
M. Wt: 263.13 g/mol
InChI Key: QSFAHSXDNHEZIC-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-methylbenzene (CAS: 67868-73-9) is a brominated aromatic ether with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol . Structurally, it consists of a methyl-substituted benzene ring linked via an oxygen atom to a bromophenyl group. This compound is typically synthesized through nucleophilic substitution or coupling reactions involving bromophenol derivatives and methylbenzene precursors. Its physical properties include a boiling point of 140–146°C at 18 mmHg and a flash point of 150°C, necessitating careful handling due to its hazardous nature (e.g., requiring gloves and eye protection) .

Properties

IUPAC Name

1-bromo-4-(2-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFAHSXDNHEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

Palladium-catalyzed C–O bond formation enables efficient coupling of 4-bromophenol with 2-methylbromobenzene. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the phenoxide nucleophile and reductive elimination to form the diaryl ether.

Catalyst-Ligand Systems :

  • Pd(dppf)Cl₂ : Exhibits superior activity due to its electron-rich dppf ligand, which stabilizes the palladium center during the catalytic cycle.

  • Pd(OAc)₂ with BINAP : Alternative system for sterically hindered substrates, though yields are 10–15% lower compared to Pd(dppf)Cl₂.

Optimized Reaction Conditions

Based on analogous protocols from:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(dppf)Cl₂Maximizes turnover frequency
SolventN,N-Dimethylformamide (DMF)/H₂O (4:1)Enhances phenoxide solubility
BaseNa₂CO₃ (3 eq)Neutralizes HBr byproduct
Temperature110°CBalances rate and decomposition
Time4 hoursCompletes aryl halide conversion

Example Procedure :

  • Charge 4-bromophenol (10 mmol), 2-methylbromobenzene (12 mmol), and Pd(dppf)Cl₂ (0.5 mmol) into a flame-dried flask.

  • Add DMF (40 mL) and H₂O (10 mL), followed by Na₂CO₃ (30 mmol).

  • Degas with N₂, heat to 110°C with stirring, and monitor via TLC.

  • After 4 hours, cool, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc 9:1).

Yield : 85–92%.

Ullmann-Type Coupling

Copper-Mediated Etherification

Ullmann reactions employ CuI or CuBr as catalysts, leveraging high temperatures to facilitate C–O bond formation between 4-bromophenol and 2-methylbromobenzene.

Critical Parameters :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand (20 mol%).

  • Solvent : Dimethyl sulfoxide (DMSO) or DMF.

  • Base : Cs₂CO₃ (3 eq) for effective deprotonation.

  • Temperature : 150°C for 24 hours.

Yield and Limitations

Yield : 60–75%, limited by side reactions (e.g., homo-coupling of aryl halides).
Purification Challenges : Requires silica gel chromatography to remove copper residues and oligomeric byproducts.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Cost (Relative)Scalability
Palladium-Catalyzed85–921104HighIndustrial
Ullmann Coupling60–7515024LowLaboratory

Key Insights :

  • Palladium Superiority : Higher yields and shorter reaction times justify the cost of Pd catalysts for large-scale production.

  • Ullmann Utility : Suitable for small batches where catalyst cost is prohibitive, albeit with lower efficiency.

Alternative Approaches

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides (e.g., 2-methyl-4-nitrobromobenzene) react with 4-bromophenoxide at 80°C in DMF, but the methyl group’s electron-donating nature reduces electrophilicity, yielding <30%.

Photoredox Catalysis

Emerging methods use Ir(ppy)₃ catalysts under blue LED light to couple aryl halides with phenols at room temperature. Preliminary data suggest 50–65% yields, but scalability remains unproven.

Industrial-Scale Considerations

Continuous Flow Reactors

Adapting the palladium-catalyzed method to flow systems reduces reaction time to 1 hour and improves consistency (yield SD ±1.5%).

Solvent Recovery

DMF/H₂O mixtures are distilled and reused, cutting material costs by 40% in pilot studies .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 1-(4-Aminophenoxy)-2-methylbenzene).

    Oxidation: 1-(4-Bromophenoxy)-2-methylbenzoic acid.

    Reduction: 1-Phenoxy-2-methylbenzene.

Scientific Research Applications

1-(4-Bromophenoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including flame retardants and UV absorbers.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatic Ethers

1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3)
  • Molecular Formula : C₁₄H₂₁BrO
  • Key Differences: The bulky 2-ethylhexyloxy group increases molecular weight (277.22 g/mol) and lipophilicity compared to the methyl group in 1-(4-bromophenoxy)-2-methylbenzene. This enhances solubility in nonpolar solvents but reduces crystallinity .
  • Applications : Used in polymer chemistry as a plasticizer or surfactant due to its long alkyl chain .
1-Bromo-2-((4-fluorobenzyl)oxy)benzene (CAS: 494772-43-9)
  • Molecular Formula : C₁₃H₁₀BrFO
  • Key Differences: The fluorobenzyloxy group introduces electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution.
  • Purity: Available at 97%, similar to this compound .
1-Bromo-4-methoxy-2-methylbenzene (CAS: 27060-75-9)
  • Molecular Formula : C₈H₉BrO
  • Key Differences: Replacing the phenoxy group with methoxy simplifies the structure but reduces steric hindrance. The methoxy group is electron-donating, increasing ring activation for further substitution reactions (e.g., nitration) .
  • Similarity Score: 0.89 relative to this compound .

Functional Group Modifications

1-(Allyloxy)-4-bromobenzene
  • Structure : Contains an allyloxy group (–O–CH₂–CH=CH₂).
  • Key Differences: The allyl group enables participation in Diels-Alder or radical polymerization reactions, unlike the inert methyl group in this compound. This reactivity makes it valuable in synthetic organic chemistry .
(4-Bromophenoxy)trimethylsilane (CAS: N/A)
  • Structure : Silicon-based substituent (–O–Si(CH₃)₃).
  • Key Differences : The trimethylsilyl group enhances thermal stability and resistance to hydrolysis. Such derivatives are used in protecting-group strategies during multi-step syntheses .

Chain Length and Lipophilicity

1-(4-Bromophenoxy)heptane (CAS: 123732-04-7)
  • Molecular Formula : C₁₃H₁₉BrO
  • Key Differences: The heptyl chain significantly increases lipophilicity (logP ~5.2 vs. ~3.5 for this compound), making it suitable for lipid-based drug delivery systems. However, longer chains may reduce metabolic stability .

Data Tables: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound C₁₀H₁₃BrO 229.11 140–146 (18 mmHg) Bromophenoxy, methyl Organic synthesis intermediate
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO 277.22 ~250 (est.) 2-ethylhexyloxy Polymer chemistry
1-Bromo-2-((4-fluorobenzyl)oxy)benzene C₁₃H₁₀BrFO 281.12 N/A Fluorobenzyloxy Pharmaceutical research
1-(4-Bromophenoxy)heptane C₁₃H₁₉BrO 299.20 >200 (est.) Heptyl chain Lipid-based drug delivery

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